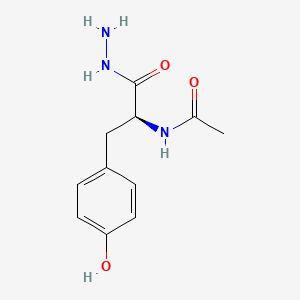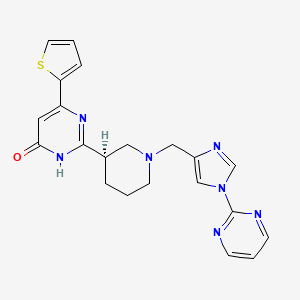![molecular formula C22H27NO6 B2751875 6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol CAS No. 102616-82-0](/img/structure/B2751875.png)
6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine moiety, which is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . It also contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the resources, piperidine derivatives in general have been involved in various chemical reactions. For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed new synthetic routes and performed structural analyses of compounds related to 6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol. For example, a study by Al-Omran et al. (2014) presented a new synthetic route for certain derivatives, along with their spectroscopy, X-ray studies, and evaluation of antitumor activity. These methodologies allow for the creation of compounds with potential therapeutic applications, highlighting the chemical's relevance in medicinal chemistry research (Al-Omran, Mohareb, & El-Khair, 2014).
Molecular Interactions and Pharmacology
Another aspect of research focuses on the molecular interactions of related compounds with biological receptors. For instance, Shim et al. (2002) explored the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity. Such studies are crucial for understanding the pharmacological actions of these compounds and designing new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Biochemical and Cellular Effects
Research by Johri et al. (1992) on piperine, a compound structurally similar to this compound, investigated its effects on the permeability of rat intestinal epithelial cells, gamma-glutamyl transpeptidase activity, amino acid uptake, and lipid peroxidation. These findings are significant for understanding the biochemical and cellular impacts of such compounds, potentially leading to the development of drugs with improved absorption and efficacy (Johri, Thusu, Khajuria, & Zutshi, 1992).
Orientations Futures
Piperidine derivatives, including “6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol”, may continue to be a subject of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on exploring their potential therapeutic applications and improving their synthesis methods.
Mécanisme D'action
Target of Action
Compounds containing the piperidine nucleus and the trimethoxyphenyl (tmp) group have been found to interact with a variety of targets, including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Piperidine derivatives have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization . TMP-bearing compounds have also been found to inhibit various proteins and enzymes, contributing to their diverse bioactivity effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tubulin polymerization can disrupt microtubule dynamics, affecting cell division and potentially leading to cell death . Inhibition of proteins like Hsp90 and TrxR can disrupt cellular homeostasis and redox balance, respectively .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways affected. For instance, inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis . Similarly, disruption of protein function can lead to cellular stress and potential cell death .
Propriétés
IUPAC Name |
6-[piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-25-19-9-14(10-20(26-2)22(19)27-3)21(23-7-5-4-6-8-23)15-11-17-18(12-16(15)24)29-13-28-17/h9-12,21,24H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFTVDRTEGBGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2751797.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2751801.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)



![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2751812.png)


